molecular formula C16H12BrN5O B15097131 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one

Cat. No.: B15097131
M. Wt: 370.20 g/mol
InChI Key: MURVSCKQPGFXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a synthetic fused heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex triazinoquinazolinone scaffold, a structural class known to exhibit a wide spectrum of biological activities. Quinazolinone derivatives are recognized as privileged structures in medicinal chemistry due to their significant interaction with various biological targets . These compounds are frequently investigated for their antitumor properties, with mechanisms of action that can include induction of apoptosis, inhibition of tumor cell migration, and suppression of key signaling pathways like EGFR and PI3K/AKT/mTOR . Furthermore, structurally related triazine and triazepinoquinazoline analogs have demonstrated moderate antimicrobial activity against various bacterial strains , highlighting the potential of this chemotype in infectious disease research. The presence of both amino and bromophenyl substituents on this versatile scaffold provides distinct sites for further chemical modification, making it a valuable intermediate for constructing targeted libraries in drug discovery and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H12BrN5O

Molecular Weight

370.20 g/mol

IUPAC Name

3-amino-1-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H12BrN5O/c17-10-5-3-4-9(8-10)13-19-15(18)21-16-20-14(23)11-6-1-2-7-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)

InChI Key

MURVSCKQPGFXFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Precursor Selection and Initial Cyclization

The synthesis of triazinoquinazoline derivatives typically begins with functionalized quinazolinone intermediates. For 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-triazino[1,2-a]quinazolin-6-one, a critical precursor is 3-amino-6-bromo-2-ethoxycarbonylquinazolin-4(3H)-one , as demonstrated in analogous syntheses of triazino[6,1-b]quinazolines. This intermediate provides the necessary bromine atom for subsequent aryl coupling and the ethoxycarbonyl group for triazine ring formation.

Reaction Pathway :

  • Quinazolinone Activation : The ethoxycarbonyl group undergoes nucleophilic attack by a triazine-forming agent (e.g., aminoguanidine or its derivatives).
  • Cyclocondensation : Under basic conditions (e.g., potassium hydroxide in ethanol), the triazine ring is formed via intramolecular cyclization.
  • Bromophenyl Introduction : The 3-bromophenyl group is introduced either through Suzuki-Miyaura coupling or diazonium salt reactions.

Cyclocondensation Optimization

Cyclocondensation is pivotal for constructing the triazinoquinazoline scaffold. A study on 6-thioxo-triazinoquinazolines revealed that reaction duration and temperature significantly impact yields. For instance:

Condition Temperature (°C) Time (h) Yield (%)
KOH/EtOH reflux 80 8–10 64–99
KOEt/2-propanol 70 6–8 72–85

Prolonged heating (8–10 hours) is necessary when halogen substituents (e.g., bromine) are present, as they slow reaction kinetics. The use of potassium O-ethyl dithiocarbonate in 2-propanol (Method B) offers higher yields and purity compared to traditional KOH/ethanol systems.

Functionalization with 3-Bromophenyl

Incorporating the 3-bromophenyl moiety requires precise regioselectivity. Two predominant strategies emerge:

  • Diazonium Coupling : Reacting the quinazolinone intermediate with 3-bromophenyldiazonium chloride under acidic conditions achieves direct aryl attachment. This method, however, demands strict temperature control (0–5°C) to prevent diazonium decomposition.
  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of a boronic ester derivative of 3-bromophenyl with a halogenated triazinoquinazoline precursor offers superior regioselectivity but requires anhydrous conditions and specialized catalysts.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base profoundly influences cyclocondensation efficiency:

  • Ethanol vs. 2-Propanol : Ethanol facilitates faster initial dissolution of reactants, but 2-propanol reduces side reactions, improving yields by 15–20%.
  • Inorganic Bases : Potassium hydroxide generates higher alkalinity, accelerating cyclization but risking hydrolysis of sensitive groups. Sodium hydroxide, while milder, may necessitate extended reaction times.

Substituent Effects on Reaction Kinetics

Halogen substituents (e.g., bromine) on the quinazoline ring delay cyclocondensation due to steric and electronic effects. For example, bromine’s electron-withdrawing nature deactivates the ring, requiring elevated temperatures (80°C vs. 70°C for non-halogenated analogs) to achieve comparable yields.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : Key signals include a singlet for the NH group at δ 13.33–11.90 ppm and aromatic protons between δ 6.84–8.30 ppm.
  • 13C NMR : Deshielded carbons at δ 171.05–168.79 ppm (C=O) and δ 158.68–160.20 ppm (triazine C-N) confirm ring formation.
  • IR Spectroscopy : Stretching vibrations at 1712–1654 cm⁻¹ (C=O) and 3433–3178 cm⁻¹ (N-H) validate functional groups.

Purity and Yield Considerations

Crystallization from ethanol or aqueous HCl ensures high purity (>95%). Yields range from 60% to 85%, depending on halogen presence and cyclization method.

Comparative Evaluation of Synthetic Strategies

Method Advantages Limitations Yield Range (%)
Diazonium Coupling Direct, single-step aryl attachment Temperature-sensitive; side reactions 59–82
Suzuki-Miyaura High regioselectivity Requires Pd catalysts; costly 70–88
KOH/EtOH Cyclization Cost-effective Long reaction times; lower yields 64–72

Chemical Reactions Analysis

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a complex heterocyclic compound with a triazine and quinazoline structure, featuring a bromophenyl moiety and an amino group, which contributes to its potential biological activities. The molecular formula is C16H12BrN5O.

Potential Applications
The unique structure of this compound makes it a candidate for various applications:

  • Drug Discovery Compounds related to this compound have demonstrated promising biological activities, including antimicrobial and antitumor properties. The triazine and quinazoline rings may allow the compound to interact with biological targets such as enzymes and receptors. Similar compounds can exhibit significant inhibitory effects on cancer cell lines and may also possess anti-inflammatory properties.
  • Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are typically utilized in these studies to understand the mechanism of action and optimize the compound's pharmacological profile.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityDistinguishing Characteristics
2-Amino-4-(phenyl)-4,6-dihydro-[1,3,5]triazino[2,1-b]quinazolineSimilar triazine and quinazoline ringsAntitumor activityLacks bromine substitution
7-BromoquinazolineQuinazoline core with bromineAntimicrobial propertiesSimpler structure without triazine
4-AminoquinazolineAmino group on quinazolineAntiviral activityNo triazine component

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Heterocyclic Core Systems

The target compound’s triazino[1,2-a]quinazolin-6-one core distinguishes it from other nitrogen-rich heterocycles in the evidence:

Compound Core Structure Key Features
Target Compound Triazinoquinazolinone Fused triazine + quinazolinone; bromophenyl and amino substituents
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Benzoxazole-triazole Benzoxazole fused with triazole; bromophenyl and methylphenyl groups
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one () Triazinoindole + pyrazole Triazine fused with indole; pyrazole and bromophenyl substituents
4-{2-amino-3-[5-fluoro-2-(methylamino)quinazolin-6-yl]-4-methylbenzoyl}-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one () Quinazoline-pyrazolone Quinazoline linked to pyrazolone; fluorinated and methyl substituents

The triazinoquinazolinone system in the target compound offers a unique π-electron-deficient environment compared to benzoxazole-triazole () or triazinoindole () systems, which may enhance electrophilic reactivity .

Bromophenyl Substitution Patterns

The position and electronic effects of bromophenyl substituents vary significantly:

Compound Bromophenyl Position Impact on Properties
Target Compound 3-bromophenyl Electron-withdrawing meta-substitution may reduce solubility but enhance stability
3-bromophenyl Similar substitution; enhances aromatic stacking but increases molecular weight
4-bromophenyl Para-substitution may improve planarity for π-π interactions

Spectroscopic and Analytical Data

Key spectroscopic differences highlight structural variations:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Molecular Weight (g/mol)
Target Compound NH stretch ~3300 (expected) Aromatic protons: complex splitting (predicted) Not reported
3364 (NH), 1248 (C=S) 6.99–8.00 (m, 12H Ar-H) 464 (M+1)
(3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine) Not reported Not reported 213.03

The target’s amino group likely generates a distinct NH stretch (~3300 cm⁻¹), as seen in (3364 cm⁻¹). Its aromatic proton environment would differ from ’s benzoxazole system due to the fused triazinoquinazolinone core .

Molecular Complexity and Functionalization

The target compound’s molecular complexity exceeds simpler triazole or pyridine derivatives (e.g., ) but is comparable to ’s quinazoline-pyrazolone hybrid:

Compound Atom Count Chiral Centers Aromatic Bonds
Target Compound ~40 (est.) 0 (predicted) ~20 (est.)
69 0 29
12 0 6

The high aromatic bond count in the target and suggests strong intermolecular interactions, which could influence crystallinity or aggregation behavior .

Biological Activity

3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a heterocyclic compound that exhibits a complex structure featuring both triazine and quinazoline moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is C16H12BrN5O, with a molecular weight of 370.20 g/mol. The presence of bromine in the phenyl ring and an amino group enhances its biological activity by potentially increasing binding affinity to various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported its effectiveness against various cancer cell lines due to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation.
  • Antimicrobial Properties : The presence of the triazine and quinazoline rings contributes to antimicrobial effects against a range of pathogens.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for tumorigenesis and microbial growth. This inhibition can lead to a decrease in cell proliferation and survival.
  • Binding Affinity : Interaction studies suggest that the compound binds effectively to specific receptors and enzymes, which may enhance its therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

  • Antitumor Studies : A study evaluating the antiproliferative effects of various triazine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compounds induced apoptosis and increased caspase activity at micromolar concentrations .
  • Microtubule Destabilization : Research on related compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM. This suggests potential utility in targeting cancer cells through disruption of mitotic processes .

Comparative Analysis

A comparison table highlighting structural features and biological activities of related compounds is provided below:

Compound NameStructural FeaturesBiological ActivityDistinguishing Characteristics
2-Amino-4-(phenyl)-4,6-dihydro-[1,3,5]triazino[2,1-b]quinazolineSimilar triazine and quinazoline ringsAntitumor activityLacks bromine substitution
7-BromoquinazolineQuinazoline core with bromineAntimicrobial propertiesSimpler structure without triazine
4-AminoquinazolineAmino group on quinazolineAntiviral activityNo triazine component

The unique combination of bromination and amino substitution in this compound enhances its interaction with biological targets compared to simpler analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?

Answer:
The compound is synthesized via cyclocondensation reactions involving benzoxazinone intermediates and nitrogen nucleophiles. A validated method involves:

  • Reacting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours, yielding the target compound after cooling and purification .
  • For derivatives, potassium thiolate intermediates (e.g., 6-thioxo-triazinoquinazolinones) are reacted with chloroacetamides in dioxane/water mixtures under reflux (60–90 minutes), achieving yields up to 95% .
    Optimization Tips:
  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) to confirm completion .
  • Use DMF for recrystallization to enhance purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH/OH stretches at 3000–3500 cm⁻¹) .
  • NMR: Use DMSO-d₆ for solubility; observe aromatic protons (δ 7.2–8.5 ppm) and methylene/methine groups (δ 4.5–5.0 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 355 for brominated derivatives) and fragmentation patterns .
  • XRD/DFT: Resolve crystal structures and validate electronic properties via density functional theory calculations .

Advanced: How can researchers resolve contradictions in spectral data interpretation for structurally similar derivatives?

Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR: Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts across 25–80°C .
  • Cross-Technique Validation: Combine MS fragmentation data with ¹H-¹³C HSQC/HMBC NMR correlations to assign ambiguous signals .
  • Computational Aids: Compare experimental IR/NMR with DFT-simulated spectra to resolve discrepancies in peak assignments .

Advanced: What methodologies are suitable for assessing environmental fate and degradation pathways of this compound?

Answer:
Follow the INCHEMBIOL framework :

  • Physicochemical Properties: Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH.
  • Biotic Degradation: Use microbial consortia (e.g., soil or wastewater isolates) under aerobic/anaerobic conditions, monitoring via HPLC-MS.
  • Ecotoxicity: Conduct acute/chronic assays on model organisms (e.g., Daphnia magna), correlating results with structural features (e.g., bromine substitution’s persistence) .

Basic: What in vitro models are appropriate for evaluating the compound’s bioactivity (e.g., antimicrobial, analgesic)?

Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Analgesic Screening: Employ hot-plate or acetic acid-induced writhing models in rodents, comparing efficacy to standard NSAIDs .
  • Enzyme Inhibition: Test against kinases (e.g., Aurora) or Akt using fluorescence-based assays .

Advanced: How can computational modeling improve structure-activity relationship (SAR) studies for triazinoquinazoline derivatives?

Answer:

  • Molecular Docking: Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • QSAR Models: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps from DFT) with bioactivity data to predict novel derivatives .
  • MD Simulations: Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Basic: What are common synthetic impurities, and how are they mitigated during purification?

Answer:

  • Byproducts: Unreacted starting materials (e.g., chlorotriazines) or dimerized species.
  • Purification:
    • Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for intermediates .
    • Recrystallization from ethanol or DMF to remove polar impurities .

Advanced: What experimental challenges arise in synthesizing triazinoquinazoline-pyrrole hybrids, and how are they addressed?

Answer:

  • Challenges: Low solubility of intermediates, competing side reactions (e.g., over-alkylation).
  • Solutions:
    • Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
    • Optimize stoichiometry (1:1.1 molar ratio of thiolate to chloroacetamide) to suppress byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.